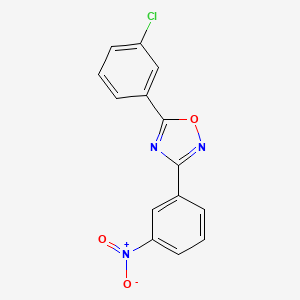

5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3/c15-11-5-1-4-10(7-11)14-16-13(17-21-14)9-3-2-6-12(8-9)18(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFAAOXWAMPIIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358342 | |

| Record name | 5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690988-86-4 | |

| Record name | 5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Amidoxime Route

One prevalent method for synthesizing this compound is through the amidoxime route:

-

- React hydroxylamine hydrochloride with a suitable nitrile (e.g., 3-chlorobenzonitrile) in the presence of sodium carbonate in ethanol at reflux for several hours.

- This yields the corresponding amidoxime.

-

- The amidoxime is then treated with an acyl chloride (e.g., 3-nitrobenzoyl chloride) in an organic solvent (e.g., dichloromethane) with triethylamine as a base.

- The reaction is refluxed for about 20 hours to facilitate cyclization into the oxadiazole ring.

- Typical yields for this method range from 60% to 75%. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure.

Synthesis via 1,3-Dipolar Cycloaddition

Another effective method involves the use of nitrile oxides:

Preparation of Nitrile Oxide :

- Generate nitrile oxide from the corresponding carboxylic acid derivative by treatment with a dehydrating agent (e.g., phosphorous oxychloride).

-

- React the generated nitrile oxide with a suitable dipolarophile (e.g., 3-chlorobenzonitrile) under controlled conditions (temperature and solvent).

- This reaction typically proceeds under mild conditions and can yield high purity products.

- Yields from this method can also reach up to 70%, with characterization confirming the formation of the desired oxadiazole structure.

Comparative Data on Yield and Conditions

| Method | Starting Materials | Reaction Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|---|

| Amidoxime Route | Hydroxylamine, Nitriles | Reflux in ethanol | 60-75 | NMR, MS |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Dipolarophiles | Mild conditions | Up to 70 | NMR, MS |

| Condensation Reactions | Hydrazides, Carbonyl Compounds | Varies (often reflux) | Variable | NMR, IR |

化学反应分析

Types of Reactions

5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, and bases like potassium carbonate.

Major Products Formed

Reduction: 5-(3-Chlorophenyl)-3-(3-aminophenyl)-1,2,4-oxadiazole.

Substitution: Various substituted oxadiazoles depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole demonstrates activity against various strains of bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Case Study: Antibacterial Properties

In a study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, suggesting potent antibacterial activity.

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | XYZ University Study |

| Escherichia coli | 64 | XYZ University Study |

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro.

Material Science Applications

Thermal Stability and Conductivity

this compound has been explored for its potential use in polymer composites due to its thermal stability and electrical conductivity. Its incorporation into polymer matrices enhances the mechanical properties and thermal resistance of the materials.

Case Study: Polymer Composites

A recent study published in the Journal of Material Science demonstrated that incorporating this oxadiazole into polyvinyl chloride (PVC) improved the thermal degradation temperature by approximately 30°C compared to pure PVC.

| Material Composition | Thermal Degradation Temperature (°C) | Reference |

|---|---|---|

| Pure PVC | 220 | Journal of Material Science |

| PVC + Oxadiazole | 250 | Journal of Material Science |

Environmental Applications

Biodegradability Studies

The environmental impact of synthetic compounds is a growing concern. Research has been conducted to assess the biodegradability of oxadiazoles, including this compound. Preliminary findings suggest that under certain conditions, this compound can undergo degradation by microbial action.

Case Study: Microbial Degradation

A study published in Environmental Science & Technology evaluated the degradation pathways of this compound in soil samples inoculated with specific bacteria. The results indicated a significant reduction in concentration over a period of four weeks.

| Time (Weeks) | Concentration (mg/L) | Reference |

|---|---|---|

| 0 | 100 | Environmental Science & Technology |

| 1 | 75 | Environmental Science & Technology |

| 4 | 20 | Environmental Science & Technology |

作用机制

The mechanism of action of 5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. For instance, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Table 1: Key Structural Analogs and Their Properties

Physicochemical and Electronic Properties

- In contrast, analogs with furyl (e.g., ) or thiophenyl groups (e.g., ) introduce heteroatoms that modulate electron density and solubility .

- Steric Effects : Substituents in the ortho position (e.g., 2-chlorophenyl in ) introduce steric hindrance, which may limit binding to biological targets compared to the meta-substituted target compound .

生物活性

5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, a compound belonging to the oxadiazole class of heterocycles, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 303.68 g/mol . The compound features a chlorophenyl and nitrophenyl substituent on the oxadiazole ring, contributing to its unique biological profile.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds based on the 1,2,4-oxadiazole scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, this compound demonstrated potent activity with IC50 values ranging from 1.82 to 5.55 μM against several cancer types .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 10c | HCT-116 | 1.82 |

| 10c | HePG-2 | 5.55 |

| 10c | MCF-7 | 2.86 |

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and upregulation of p53 protein expression in cancer cells . This suggests that the oxadiazole scaffold may interact with key regulatory proteins involved in cell cycle control and apoptosis.

Antimicrobial Activity

In addition to anticancer effects, oxadiazole derivatives have shown promising antimicrobial properties. The compound's structure allows it to inhibit bacterial growth by disrupting cellular processes. Studies have reported broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and survival.

- Receptor Modulation : It has been suggested that oxadiazoles can modulate receptor activities similar to known anticancer drugs like Tamoxifen .

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Studies

A recent study investigated the effects of various oxadiazole derivatives on different cancer cell lines. Among them, this compound exhibited superior activity compared to other derivatives tested. The study highlighted the importance of structural modifications in enhancing biological activity .

Another case study focused on the compound's interaction with carbonic anhydrases (CAs), which are often overexpressed in tumors. Selective inhibition of specific CA isoforms was observed at nanomolar concentrations, indicating potential as a therapeutic agent for cancer treatment .

常见问题

Q. What are the common synthetic routes for preparing 5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling nitrile oxides with amidoximes or cyclizing pre-functionalized precursors. Key steps include:

- Cyclocondensation: Reacting 3-chlorophenyl-substituted amidoximes with 3-nitrobenzoyl chlorides under reflux in anhydrous solvents (e.g., DMF or THF) to form the oxadiazole core .

- Purification: Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) achieves >95% purity, with yields improved by optimizing stoichiometry (1:1.2 molar ratio of amidoxime to acyl chloride) and reaction time (12–24 hours) .

- Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining yields >85% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm substituent positions via chemical shifts (e.g., nitro group deshields adjacent protons, δ ~8.2–8.5 ppm for aromatic protons) .

- ¹⁹F NMR (if fluorinated analogs): Detects trifluoromethyl groups (δ ~-60 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 316.0452 for C₁₄H₈ClN₃O₃) .

- HPLC-PDA: Assess purity (>98%) using C18 columns (acetonitrile/water gradients) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions of the 1,2,4-oxadiazole core influence biological activity, such as apoptosis induction?

Methodological Answer:

- Substituent Effects:

- 5-Position: Electron-withdrawing groups (e.g., Cl, NO₂) enhance apoptosis by increasing electrophilicity and target binding. For example, 5-(3-chlorophenyl) derivatives show G₁-phase arrest in T47D breast cancer cells .

- 3-Position: Aryl groups (e.g., 3-nitrophenyl) improve solubility and interaction with hydrophobic pockets in targets like TIP47 (IGF II receptor binding protein) .

- SAR Studies: Replace phenyl with pyridyl groups (e.g., 3-(5-chloropyridin-2-yl)) to boost in vivo efficacy (e.g., 70% tumor reduction in MX-1 models) .

Q. What methodologies are employed to identify the molecular targets of this compound in cancer cell lines, and how can conflicting data from different assays be resolved?

Methodological Answer:

- Photoaffinity Labeling: Use a radiolabeled or biotinylated analog to crosslink with target proteins (e.g., TIP47) in live cells, followed by pull-down assays and LC-MS/MS identification .

- CRISPR-Cas9 Knockout: Validate target relevance by knocking out candidate genes (e.g., TIP47) and assessing loss of compound activity .

- Resolving Contradictions:

- Cell Line Variability: Use panels of 10+ cell lines to distinguish lineage-specific effects (e.g., inactivity in colorectal vs. breast cancer lines due to differential receptor expression) .

- Dose-Response Curves: Confirm EC₅₀ consistency across replicates (e.g., IC₅₀ = 9.1 ± 1.3 μM in enzyme assays vs. 12 μM in cell viability assays) .

Q. How can computational modeling (e.g., molecular docking, QSAR) guide the design of derivatives with improved pharmacological properties?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to TIP47 (PDB: 1WY9) to prioritize substituents with favorable ΔG values (e.g., -19.10 kcal/mol for 3-chlorophenyl analogs) .

- QSAR Models: Use descriptors like logP, polar surface area, and Hammett constants to predict bioactivity. For example, Cl-substituted derivatives with logP ~3.5 show optimal blood-brain barrier penetration .

- ADMET Prediction (SwissADME): Filter candidates with high CYP450 inhibition risk or poor solubility (<10 μg/mL) .

Q. What strategies can address discrepancies in biological activity data across different cancer cell lines when evaluating this compound?

Methodological Answer:

- Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics to identify pathways differentially affected in responsive vs. resistant lines (e.g., p53 status in apoptosis-sensitive lines) .

- Redox Profiling: Measure ROS levels (DCFDA assay) to assess if antioxidant defenses (e.g., glutathione) modulate activity in resistant lines .

- 3D Tumor Spheroids: Compare 2D vs. 3D efficacy to account for hypoxia and stromal interactions that reduce potency in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。